Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Mechanism of Action
Mode of Action:
Based on related compounds and their mechanisms, we can speculate that “Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate” may act through the following modes:
- Microtubule Disruption : Many anticancer agents target microtubules, which play a crucial role in cell division. By interfering with microtubule dynamics, this compound could disrupt mitosis and lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves multiple steps. One common route starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the hydroxypropyl group and subsequent carbamoylation. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while nitration of the aromatic ring can produce nitro derivatives .
Scientific Research Applications
Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: Similar structure but with an iodobenzoyl group.
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a diselenide linkage instead of a carbamoyl group.
Uniqueness
Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-19(23,14-7-8-15-16(9-14)26-11-25-15)10-20-17(21)12-3-5-13(6-4-12)18(22)24-2/h3-9,23H,10-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWDSNGCXROLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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